molecular formula C14H20Cl2O4 B2412673 Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate CAS No. 339343-20-3

Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate

Cat. No. B2412673
CAS RN: 339343-20-3
M. Wt: 323.21
InChI Key: WPAWDALMLDLLHX-UHFFFAOYSA-N
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Description

Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate (DCM) is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a faint odor and is soluble in organic solvents. DCM is a versatile compound that can be used as a reagent, solvent, or catalyst in laboratory experiments. It has been used for synthesis of other compounds, for example, in the synthesis of heterocyclic compounds, as well as in research on biochemical and physiological effects.

Scientific Research Applications

Exciplex Formation in Polymer Matrices

  • Yuan et al. (1989) synthesized a bichromophoric compound similar to Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate, observing exciplex formation in both fluid media and a polymer matrix. They noted that the exciplex fluorescence intensity in the polymer matrix was strongly dependent on the concentration, indicating intermolecular exciplex formation (Yuan, Guo, Zhen, Tazuke, & Párkányi, 1989).

Rapid Synthesis for Biological Activities

  • Valle et al. (2018) discussed a rapid room temperature liquid phase synthesis method for a related compound, highlighting its role as a precursor in synthesizing quinoline derivatives with various biological activities (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).

Use in Cyclocondensation Reactions

  • Stadlbauer et al. (2001) described the use of malonates like Diethyl malonates in cyclocondensation with 1,3-dinucleophiles to produce six-membered heterocycles, indicating potential applications in synthetic chemistry (Stadlbauer, Badawey, Hojas, Roschger, & Kappe, 2001).

Synthesis of Water-Soluble Carboxylic Acids

  • Xiong et al. (2018) explored synthesizing Diethyl 2-(2-chloronicotinoyl)malonate, a water-soluble carboxylic acid and an important intermediate for small molecule anticancer drugs (Xiong, Duan, Jia, Shi, Li, & Tang, 2018).

Asymmetric Acetylation in Synthesis

  • Egri et al. (1997) investigated asymmetric enzymatic acetylation of derivatives of Diethyl malonate, showcasing its application in stereoselective synthesis (Egri, Fogassy, Novák, & Poppe, 1997).

Reaction with Diethyl Malonate

Synthesis of Novel Electron Donors

  • Guo et al. (2012) synthesized a series of electron donors using Diethyl malonate, with applications in catalysis and material science (Guo, Hu, & Chen, 2012).

properties

IUPAC Name

diethyl 2-[2-(dichloromethylidene)cyclohexyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2O4/c1-3-19-13(17)11(14(18)20-4-2)9-7-5-6-8-10(9)12(15)16/h9,11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAWDALMLDLLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCC1=C(Cl)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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